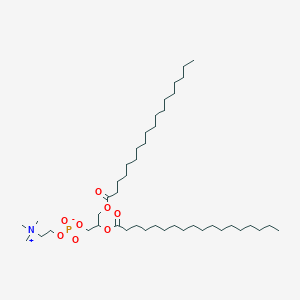
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Übersicht
Beschreibung
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known as UV-2908, is a chemical compound with the molecular formula C31H54O3 and a molecular weight of 474.76 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is HOC6H2[C(CH3)3]2CO2(CH2)15CH3 .
Physical And Chemical Properties Analysis
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate has a density of 0.936±0.06 g/cm3 (Predicted), a melting point of 59-61°C (lit.), a boiling point of 539.2±50.0 °C (Predicted), and a flash point of 191.3°C . It is slightly soluble in water, with a solubility of 10μg/L at 20℃ .
Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Fate
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a compound related to parabens, exhibits certain environmental behaviors worth noting. Parabens, including variants like methylparaben and propylparaben, are widely utilized as preservatives in numerous products. Despite being biodegradable, these compounds are pervasive in aquatic environments, likely due to the continuous input from product usage. Their presence in surface waters and sediments raises concerns about their environmental fate and possible ecological impacts. These compounds can react with chlorine, leading to the formation of halogenated by-products. Such by-products exhibit enhanced stability and persistence, necessitating further investigation into their environmental fate and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity and Environmental Presence
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, as a phenolic compound, is structurally related to synthetic phenolic antioxidants (SPAs), which are extensively used to prevent oxidation and prolong the shelf life of various products. Studies have emphasized the widespread occurrence of SPAs in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. The detection of SPAs and their transformation products in human tissues (e.g., fat tissues, serum, urine, breast milk, and fingernails) is also documented. However, concerns arise regarding the potential toxicity of SPAs and their transformation products. Certain SPAs have been associated with hepatic toxicity, endocrine-disrupting effects, and possibly carcinogenic risks. This highlights the need for comprehensive studies to understand the environmental behaviors, human exposure pathways, and toxicological impacts of these compounds, including hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate and its related phenolic compounds (Liu & Mabury, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known as UV-2908, is primarily used as an ultraviolet (UV) absorber . Its primary targets are the UV rays that can cause damage to polymers and other materials .
Mode of Action
UV-2908 absorbs UV radiation, reducing the exposure of the material to harmful UV light . By absorbing these rays, it prevents or slows down the aging and degradation of the material caused by UV radiation .
Result of Action
The primary result of UV-2908’s action is the protection of materials from UV-induced damage. By absorbing UV radiation, it prevents the photochemical reactions that can lead to material degradation .
Action Environment
The efficacy and stability of UV-2908 can be influenced by various environmental factors. For instance, its UV absorption capacity may be affected by the intensity and wavelength of the UV radiation. Additionally, factors such as temperature and humidity could potentially influence its stability and effectiveness .
Eigenschaften
IUPAC Name |
hexadecyl 3,5-ditert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30(2,3)4)28(32)27(24-25)31(5,6)7/h23-24,32H,8-22H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYMWGXNIUZYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052382 | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
CAS RN |
67845-93-6 | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S43L542RUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in EVA adhesive films for solar cell packaging?
A1: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is incorporated into the EVA adhesive film formulation at a concentration of 1-3% by mass []. While the exact mechanism of action is not explicitly stated in the research paper, it's likely that this compound acts as an antioxidant and light stabilizer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)






![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)



